molecular formula C6H5ClINO2S B13454453 4-Amino-3-iodobenzene-1-sulfonyl chloride

4-Amino-3-iodobenzene-1-sulfonyl chloride

Cat. No.: B13454453
M. Wt: 317.53 g/mol
InChI Key: DYPHVAZTDDCIRJ-UHFFFAOYSA-N
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Description

4-Amino-3-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5IN2O2SCl It is a derivative of benzene, featuring an amino group, an iodine atom, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-Aminobenzenesulfonyl chloride. The reaction conditions often require the presence of a strong acid, such as sulfuric acid, to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the sulfonyl chloride group and the potential hazards associated with iodine compounds .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.

    Sulfonate Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.

    Nitro Derivatives: Formed by the oxidation of the amino group.

Mechanism of Action

The mechanism of action of 4-Amino-3-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-amino-3-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPHVAZTDDCIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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